molecular formula C19H19ClF3N5 B5140589 3-(4-chlorophenyl)-5-methyl-7-(4-methyl-1-piperazinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

3-(4-chlorophenyl)-5-methyl-7-(4-methyl-1-piperazinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B5140589
M. Wt: 409.8 g/mol
InChI Key: IBDQOOSAEQQVDI-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidine derivatives are an important class of compounds with a wide range of biological activities. These compounds have been synthesized and studied for their potential pharmaceutical applications, including antitumor, antimicrobial, and vasodilator effects.

Synthesis Analysis

Synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves condensation reactions, cyclization, and reactions with various reagents under specific conditions. For example, the synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives with potential antimicrobial activities involved condensation of 5,6-diphenyl-3-hydrazino-1,2,4-triazine with different reagents (Ali, 2009).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by the presence of a pyrazole ring fused to a pyrimidine ring. These compounds often exhibit specific structural features that contribute to their biological activities, such as the substitution patterns on the pyrazole and pyrimidine rings.

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidine derivatives can undergo various chemical reactions, including cyclization, substitution, and condensation reactions. These reactions are critical for modifying the chemical properties of the compounds to enhance their biological activities or to study their chemical behavior.

Physical Properties Analysis

The physical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as solubility, melting point, and crystalline structure, depend on their specific chemical structures. These properties are important for the formulation and delivery of these compounds in pharmaceutical applications.

Chemical Properties Analysis

The chemical properties of pyrazolo[1,5-a]pyrimidine derivatives, including reactivity, stability, and interaction with biological targets, are influenced by their molecular structures. Studies have shown that specific substitutions on the pyrazolo[1,5-a]pyrimidine core can significantly affect their biological activities and interactions with proteins (He et al., 2020).

properties

IUPAC Name

3-(4-chlorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClF3N5/c1-12-11-15(27-9-7-26(2)8-10-27)28-18(24-12)16(17(25-28)19(21,22)23)13-3-5-14(20)6-4-13/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBDQOOSAEQQVDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C)C(F)(F)F)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClF3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(4-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-4-methylpiperazine

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